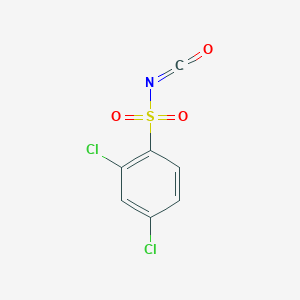

2,4-Dichlorobenzenesulfonyl isocyanate

Description

Properties

IUPAC Name |

2,4-dichloro-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3S/c8-5-1-2-7(6(9)3-5)14(12,13)10-4-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYGNDDSBFXWLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzenesulfonyl isocyanate can be synthesized through the reaction of 2,4-dichlorobenzenesulfonyl chloride with potassium cyanate. The reaction typically occurs in an organic solvent such as acetonitrile, under controlled temperature conditions to ensure the formation of the isocyanate group .

Industrial Production Methods: On an industrial scale, the production of 2,4-dichlorobenzenesulfonyl isocyanate involves the catalytic carbonylation of potassium N,2-dichlorobenzenesulfonamidate. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Reaction Mechanisms and General Reactivity

The isocyanate group (−NCO) undergoes nucleophilic attack due to its electrophilic carbon, which is further activated by the electron-withdrawing sulfonyl group . Key reaction pathways include:

Nucleophilic Addition Reactions

-

Amines : Forms substituted ureas via urea linkages.

Primary amines react faster than secondary amines due to steric hindrance . -

Alcohols : Produces carbamates (urethanes).

Reaction rates depend on alcohol nucleophilicity and solvent polarity . -

Water : Hydrolysis yields sulfonamide and carbon dioxide.

This reaction is exploited in foam formation but is slower in aprotic solvents .

Polymerization Reactions

Reaction with diols or polyols forms polyurethanes, while diamines yield polyureas. The sulfonyl group enhances thermal stability in resulting polymers .

Reaction Kinetics and Catalytic Effects

Studies on analogous isocyanates (e.g., 2,4-TDI) reveal:

Triethylamine neutralizes HCl byproducts, shifting equilibrium toward product formation . Tin catalysts (e.g., dibutyltin dilaurate) selectively enhance reaction rates at specific positions .

Comparative Reactivity

The sulfonyl group increases reactivity compared to non-sulfonated isocyanates:

| Compound | Relative Reactivity (vs. Benzene Isocyanate) | Key Feature |

|---|---|---|

| 2,4-Dichlorobenzenesulfonyl isocyanate | 10–15× higher | Electron-withdrawing sulfonyl group |

| 2,4-Dichlorophenyl isocyanate | 3–5× higher | Electron-withdrawing chlorine substituents |

| Benzoyl isocyanate | 2–3× higher | Electron-withdrawing carbonyl group |

Data extrapolated from analogous systems .

Stability and Side Reactions

Scientific Research Applications

Chemical Synthesis and Intermediates

DCBIS serves as a crucial intermediate in the synthesis of various compounds. Its unique structure allows it to participate in multiple chemical reactions:

- Synthesis of Sulfonamide Derivatives : DCBIS can be used to synthesize sulfonamide derivatives, which are essential in the development of antibiotics and other therapeutic agents. The reaction typically involves the nucleophilic attack of amines on DCBIS, leading to the formation of sulfonamides .

- Production of Herbicides : Research indicates that DCBIS can be utilized in creating novel herbicides. The compound's reactivity with various nucleophiles makes it a valuable precursor in agrochemical formulations aimed at enhancing crop protection .

Pharmaceutical Applications

DCBIS has garnered attention for its potential in pharmaceutical applications:

- Hypoglycemic Agents : The compound is noted for its role in synthesizing hypoglycemic drugs, which are vital for managing diabetes. This application is supported by patents that detail processes for preparing these agents using DCBIS as a starting material .

- Anti-inflammatory Drugs : Recent studies have explored the use of DCBIS in developing anti-inflammatory medications. Its ability to modify biological pathways through sulfonamide formation has been investigated as a method to alleviate inflammation .

Industrial Applications

In addition to its pharmaceutical uses, DCBIS is employed across various industrial sectors:

- Polyurethane Production : DCBIS is instrumental in producing polyurethanes, which are used in coatings, adhesives, and foams. The incorporation of DCBIS into polyurethane formulations can enhance mechanical properties and thermal stability .

- Coatings and Adhesives : The compound's reactivity allows it to be used in formulating high-performance coatings and adhesives that require durability and resistance to environmental factors .

Case Studies

Several case studies illustrate the practical applications of DCBIS:

-

Case Study 1: Herbicide Development

A study demonstrated the synthesis of a new herbicide using DCBIS as an intermediate. The resulting compound showed effective weed control with minimal phytotoxicity to crops, highlighting DCBIS's role in sustainable agriculture practices. -

Case Study 2: Drug Synthesis

In a pharmaceutical research project, DCBIS was utilized to synthesize a series of sulfonamide-based drugs. The resulting compounds exhibited promising results in preclinical trials for their hypoglycemic effects, paving the way for further development into therapeutic agents.

Safety and Environmental Considerations

While DCBIS has numerous applications, it is essential to consider safety and environmental impacts:

- Toxicity Profile : Studies indicate that like other isocyanates, DCBIS may pose health risks upon exposure. Proper handling protocols are necessary to mitigate risks associated with inhalation or skin contact during industrial use .

- Environmental Impact : Research suggests that the degradation products of DCBIS should be monitored due to potential environmental hazards associated with its use in agricultural applications.

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzenesulfonyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack by compounds containing active hydrogen atoms. This reactivity is exploited in various synthetic applications to form stable products such as ureas and carbamates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-dichlorobenzenesulfonyl isocyanate (hypothetical) with structurally related isocyanates, emphasizing substituent effects, reactivity, and applications:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Cl): The 2,4-dichloro substitution enhances electrophilicity at the isocyanate group, increasing reactivity toward nucleophiles compared to mono-chloro (4-chlorobenzenesulfonyl isocyanate) or methyl-substituted (p-toluenesulfonyl isocyanate) analogs .

Applications: Sulfonamide Synthesis: Sulfonyl isocyanates react with amines to form sulfonamides, a critical step in drug development. The dichloro derivative’s higher reactivity could streamline such reactions . Polymer Chemistry: Chlorinated isocyanates are used in crosslinking polymers (e.g., polyurethanes).

Safety Considerations :

- All sulfonyl and aryl isocyanates are moisture-sensitive, releasing toxic gases (e.g., HCl, CO₂) upon hydrolysis. Proper handling under inert atmospheres is critical .

Research Findings and Data Gaps

- Synthesis Routes : While 2,4-dichlorobenzenesulfonyl chloride (CAS 16271-33-3, MW 245.51 ) is commercially available, its conversion to the isocyanate derivative may involve reaction with cyanate salts or phosgene analogs, though specific protocols are undocumented in the evidence.

- Stability : The compound’s stability under storage conditions (e.g., temperature, light) remains uncharacterized but is expected to align with related sulfonyl isocyanates, requiring refrigeration and desiccation .

Q & A

Q. What are the standard synthetic routes for preparing 2,4-dichlorobenzenesulfonyl isocyanate, and what experimental conditions are critical for high yield?

Methodological Answer: The compound can be synthesized via sulfonylation of the corresponding amine followed by isocyanate formation. A common approach involves refluxing a sulfinyl precursor (e.g., N-sulfinyl-2,4-dichloroaniline) with carbonyl chloride (phosgene) in benzene or toluene, catalyzed by pyridine or DMF. Key parameters include:

- Catalyst selection : Pyridine or DMF (10% by weight) enhances reaction efficiency by trapping HCl .

- Reaction monitoring : Infrared spectroscopy (IR) tracks the disappearance of the -NSO group (≈1250 cm⁻¹) and formation of the -NCO peak (≈2250 cm⁻¹) .

- Workup : Vacuum distillation or recrystallization isolates the product. Yields typically range from 70–80% under optimized conditions .

Q. How is 2,4-dichlorobenzenesulfonyl isocyanate characterized, and what spectral data are diagnostic?

Methodological Answer: Critical characterization techniques include:

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation; isocyanates are respiratory irritants .

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at ≤4°C to prevent moisture-induced hydrolysis .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer: Contradictions often arise from impurities (e.g., residual solvents) or isomerization. Strategies include:

Q. What mechanistic insights explain the reactivity of this isocyanate in nucleophilic additions?

Methodological Answer: The electron-withdrawing sulfonyl and chloro groups activate the -NCO group toward nucleophiles (e.g., amines, alcohols):

- Electrophilicity : Sulfonyl groups enhance electrophilicity at the carbonyl carbon, accelerating urea/urethane formation .

- Steric effects : 2,4-Dichloro substitution reduces steric hindrance compared to bulkier analogs, favoring regioselective reactions .

- Kinetic studies : Monitor reaction progress via FT-IR to quantify rate constants for different nucleophiles .

Q. How does solvent choice impact the stability of 2,4-dichlorobenzenesulfonyl isocyanate during storage or reactions?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF, THF): Stabilize via hydrogen bonding but may catalyze side reactions at elevated temperatures .

- Non-polar solvents (e.g., toluene): Minimize hydrolysis but require anhydrous conditions .

- Accelerated aging tests : Conduct TGA/DSC to assess decomposition thresholds (e.g., onset at >100°C in air) .

Q. What strategies optimize regioselectivity in reactions involving competing electrophilic sites (e.g., sulfonyl vs. isocyanate groups)?

Methodological Answer:

- Temperature control : Lower temperatures (0–5°C) favor isocyanate reactivity over sulfonyl group participation .

- Protecting groups : Temporarily block sulfonyl sites with trimethylsilyl chloride before functionalizing -NCO .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict charge distribution and guide reagent selection .

Q. How can researchers validate the compound’s purity for biological studies (e.g., enzyme inhibition assays)?

Methodological Answer:

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities ≤0.1% .

- Biological controls : Include reference inhibitors (e.g., phenylmethylsulfonyl fluoride) to confirm specificity in assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 59–60°C vs. 62°C)?

Methodological Answer:

- Crystallinity : Differences in recrystallization solvents (e.g., ethanol vs. hexane) affect polymorphism .

- Calibration : Verify equipment with standard references (e.g., benzoic acid, m.p. 122°C) .

- Purity assessment : Combine elemental analysis (C, H, N, Cl) with DSC to detect eutectic mixtures .

Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.